2-Amino-6-chloro-3-formylchromone CAS number 68301-77-9
2-Amino-6-chloro-3-formylchromone CAS number 68301-77-9
An In-depth Technical Guide to 2-Amino-6-chloro-3-formylchromone
CAS Number: 68301-77-9
This technical guide provides a comprehensive overview of 2-Amino-6-chloro-3-formylchromone, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and biological significance, presenting data in a structured and accessible format.
Physicochemical Properties
2-Amino-6-chloro-3-formylchromone is a chromone derivative characterized by its amino and formyl functional groups which enhance its reactivity.[1][2] Its chlorinated structure provides advantages in stability and reactivity, making it a valuable intermediate in various synthetic applications.[1][2]
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| CAS Number | 68301-77-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₆ClNO₃ | [1][3][4][6] |
| Molecular Weight | 223.61 g/mol | [1][3][4][6] |
| IUPAC Name | 2-Amino-6-chloro-4-oxo-4H-chromene-3-carbaldehyde | [4] |
| Synonyms | 2-Amino-6-chlorochromone-3-carboxaldehyde, 2-Amino-6-chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [1][5] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1][2][5] |
| Melting Point | 290 °C (with decomposition) | [1][2][5] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Storage | Store at room temperature | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 2-Amino-6-chloro-3-formylchromone.
Table 2: Summary of Available Spectroscopic Data
| Technique | Status | Source |
| ¹H NMR | Spectrum available | [7] |
| ¹³C NMR | Spectrum available | [7] |
| IR | Data cited in literature for similar compounds | [8] |
| UV-Vis | Data cited in literature for similar compounds | [8] |
| Mass Spec. | HRMS data available for derivatives | [9] |
Synthesis and Experimental Protocols
The synthesis of 3-formylchromones is commonly achieved through the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxy acetophenones.[8] Another established route to 2-aminochromone-3-carboxaldehydes involves the chemical transformation of chromone-3-carbonitriles.[10]
Experimental Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized method for the synthesis of substituted 3-formylchromones based on established procedures.[8] The starting material for 2-Amino-6-chloro-3-formylchromone would be 2-amino-5-chloro-2'-hydroxyacetophenone.
Objective: To synthesize 2-Amino-6-chloro-3-formylchromone.
Materials:
-
2-Amino-5-chloro-2'-hydroxyacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for crystallization)
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
With vigorous stirring, add the substituted 2-hydroxyacetophenone (0.01 mol) to the cooled DMF.
-
Slowly add phosphorus oxychloride (0.025 mol) to the mixture while maintaining the low temperature. A thick, colored mass may form.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
A solid product should precipitate. Collect the solid by filtration.
-
Wash the solid with water and then crystallize it from a suitable solvent, such as ethanol, to yield the purified 3-formylchromone product.
Diagram 1: Synthesis Workflow via Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack synthesis of the target chromone.
Chemical Reactivity and Applications
2-Amino-6-chloro-3-formylchromone is a valuable building block in organic synthesis due to its multiple reactive sites.[1][2] The formyl group readily participates in condensation reactions, while the chromone ring system can be involved in cyclization and other transformations.[1][2]
Key Reactions:
-
Knoevenagel Condensation: The formyl group reacts with active methylene compounds to form 3-vinylchromones, which are precursors to various bioactive molecules.[11]
-
Schiff Base Formation: The aldehyde can react with primary amines to form imines (Schiff bases), which can be further modified or used as ligands.
-
Heterocycle Synthesis: The compound serves as a precursor for synthesizing fused heterocyclic systems, such as chromeno[2,3-b]pyridines, through reactions like the Friedländer annulation.[10]
-
Multi-Component Reactions (MCRs): As a versatile substrate, it can be used in MCRs to generate complex molecular scaffolds in a single step.[12]
Diagram 2: Reactivity Pathways
Caption: Major reaction pathways for the title compound.
Experimental Protocol 2: Knoevenagel Condensation
This is a representative protocol for the reaction of a 3-formylchromone with an active methylene compound, such as malononitrile.[11]
Objective: To synthesize a 3-vinylchromone derivative.
Materials:
-
2-Amino-6-chloro-3-formylchromone
-
Active methylene compound (e.g., malononitrile, cyanoacetic acid)
-
Solvent (e.g., distilled water or pyridine)
-
Catalyst (optional, e.g., DABCO, or none needed for water)
Procedure:
-
In a reaction vessel, dissolve or suspend 2-Amino-6-chloro-3-formylchromone (1 equivalent) in the chosen solvent (e.g., distilled water).
-
Add the active methylene compound (1 equivalent).
-
If required, add a catalytic amount of a base like DABCO. For reactions in water, a catalyst may not be necessary.
-
Heat the mixture to 90-100 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the product with cold solvent and dry to obtain the 3-vinylchromone derivative.
Biological and Industrial Applications
The chromone scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[10][13][14] 2-Amino-6-chloro-3-formylchromone is a key intermediate for compounds targeting various conditions.[1]
Table 3: Summary of Biological Activities and Applications
| Area | Activity / Application | Reference(s) |
| Pharmaceuticals | Intermediate for agents targeting inflammatory and cancerous conditions. | [1] |
| Precursor for potential antimicrobial and anti-inflammatory agents. | [1][2] | |
| Derivatives show tumor cell-specific cytotoxicity. | [13][15] | |
| Related compounds show anti-Helicobacter pylori and urease inhibitory activity. | [13][15] | |
| Material Science | Used in the development of fluorescent probes for biological imaging. | [1] |
| Applied in creating advanced materials like polymers and coatings. | [1] | |
| Organic Synthesis | A versatile building block for constructing complex organic molecules and heterocyclic systems. | [1][2] |
Diagram 3: Structure-Application Relationship
Caption: Relationship between structure and applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. 2-Amino-6-chloro-3-formylchromone | 68301-77-9 | TCI Deutschland GmbH [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. naturalspublishing.com [naturalspublishing.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
